KRP-109
描述
KRP-109 is a small-molecule neutrophil elastase (NE) inhibitor developed for treating inflammatory lung diseases, particularly cystic fibrosis (CF) and severe bacterial pneumonia. NE, a serine protease released by neutrophils, contributes to tissue damage and mucus degradation in chronic inflammation. KRP-109 inhibits NE activity, aiming to restore the protease/antiprotease balance and mitigate lung injury .
Preclinical studies demonstrate its efficacy in murine models. For example, in CF, KRP-109 reduced mucin degradation, addressing the pathological mucus accumulation characteristic of CF airways . In a severe pneumococcal pneumonia model, KRP-109 (30–50 mg/kg, administered intraperitoneally every 8 hours) improved survival rates (70–80% vs. 20% in controls) and reduced lung inflammation without altering bacterial clearance .
KRP-109’s physicochemical properties include a molecular weight of 510.21 g/mol (CAS 1275996-50-3) and stability in solid form at -20°C or 4°C. For in vivo use, it requires formulation in solvents like DMSO, PEG300, or corn oil to enhance solubility .
属性
CAS 编号 |
1275996-50-3 |
|---|---|
分子式 |
C26H30N4O7 |
分子量 |
510.54 |
IUPAC 名称 |
2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one Maleate |
InChI |
InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
YLFBWXUNSRKFNI-BTJKTKAUSA-N |
SMILES |
O=C1C2=C(CC)C=C(OC)C=C2N=C(C3=CC=CN=C3N4CC(N(C)C)CC4)O1.O=C(O)/C=C\C(O)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KRP-109; KRP 109; KRP109; |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
The following table and analysis compare KRP-109 with other NE inhibitors in development or clinical use:
Key Comparative Insights:
Efficacy in Infection Models :
- KRP-109 and sivelestat both improved survival in murine pneumonia models, but sivelestat additionally reduced bacterial dissemination . KRP-109’s lack of bactericidal effects suggests it may require combination therapies for severe infections .
- In contrast, POL6014 reduced NE activity in CF sputum by >50% at 10 mg doses, demonstrating potent target engagement .
Clinical Translation Challenges: AZD9668 failed to meet endpoints in CF trials despite reducing elastin degradation biomarkers, highlighting the complexity of linking biochemical efficacy to clinical outcomes .
Mechanistic Differentiation: Dociparstat’s dual mechanism (NE inhibition + anticoagulation) positions it uniquely for conditions like acute myeloid leukemia (AML), whereas KRP-109’s specificity may limit off-target risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
